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3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal

Cat. No.: B15059587
M. Wt: 152.15 g/mol
InChI Key: LBCHMAALMIFZIP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Organic Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net The pyrazole scaffold is a "privileged" structure, meaning it is a common motif in a wide array of biologically active compounds. researchgate.net Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ekb.egnih.gov This biological relevance has spurred extensive research into the synthesis and functionalization of pyrazole-containing molecules.

In the context of organic synthesis, the pyrazole ring is a versatile building block. Its aromatic nature provides stability, while the nitrogen atoms can be functionalized, and the carbon atoms can participate in various coupling and condensation reactions. The ease of synthesis and the diverse reactivity of pyrazoles make them valuable intermediates in the construction of more complex molecular architectures. tsijournals.com

Role of β-Ketoaldehydes as Versatile Synthons

β-Ketoaldehydes are organic compounds characterized by a ketone and an aldehyde functional group separated by a single methylene (B1212753) group. This 1,3-dicarbonyl arrangement imparts a unique reactivity profile, making them highly valuable synthons in organic synthesis. The acidic nature of the α-protons (the protons on the methylene group between the two carbonyls) allows for easy enolate formation, which can then participate in a wide range of carbon-carbon bond-forming reactions.

Furthermore, the two distinct carbonyl groups—a ketone and an aldehyde—can often be selectively targeted in chemical reactions, allowing for precise molecular construction. β-Ketoaldehydes are key intermediates in the synthesis of a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

Structural Context of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal within α-Oxoaldehyde Class

Structurally, this compound can be classified as an α-oxoaldehyde. This classification is based on the arrangement of the carbonyl groups relative to each other. In this molecule, the pyrazole ring is attached to a carbonyl group (ketone), which is adjacent to the aldehyde functional group. The term "α-oxoaldehyde" highlights that the aldehyde's carbonyl group is at the α-position relative to the ketonic carbonyl.

Research Findings on Related Structures

While specific research on this compound is limited, a wealth of information exists on the synthesis and reactions of its key precursor, 1-methyl-1H-pyrazole-4-carbaldehyde, and the general reactivity of pyrazole-containing carbonyl compounds.

Synthesis of Pyrazole-4-carbaldehydes

The synthesis of pyrazole-4-carbaldehydes is well-documented, with the Vilsmeier-Haack reaction being a prominent method. nih.govresearchgate.net This reaction typically involves the formylation of a suitable pyrazole precursor. For instance, 1-substituted pyrazoles can be formylated at the 4-position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov

PrecursorReagentsProductReference
1-Substituted PyrazolePOCl₃, DMF1-Substituted-1H-pyrazole-4-carbaldehyde nih.gov
PhenylhydrazonesVilsmeier-Haack Reagent1,3-Disubstituted-1H-pyrazole-4-carbaldehydes nih.gov

Conversion to β-Ketoaldehyde Derivatives

A plausible synthetic route to this compound involves a Claisen-Schmidt condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable ketone, followed by further transformations. The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. tsijournals.com The reaction of pyrazole-4-carbaldehydes with acetophenone (B1666503) derivatives to form pyrazolic chalcones (α,β-unsaturated ketones) has been reported. ekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B15059587 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-3-oxopropanal

InChI

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)7(11)2-3-10/h3-5H,2H2,1H3

InChI Key

LBCHMAALMIFZIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CC=O

Origin of Product

United States

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 4 Yl 3 Oxopropanal

Established Synthetic Routes

Established synthetic strategies for analogous β-dicarbonyl compounds provide a framework for the preparation of 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanal. These methods are adaptable to the specific pyrazole (B372694) substrate and offer reliable pathways to the target molecule.

Condensation Reactions

Claisen condensation represents a primary and effective method for the synthesis of β-ketoaldehydes such as this compound. openstax.orglibretexts.orggoogle.com This reaction involves the condensation of a ketone with an ester in the presence of a strong base. Specifically, a mixed Claisen condensation between 1-methyl-4-acetylpyrazole and an appropriate formate (B1220265) ester, such as ethyl formate, would yield the desired product. openstax.orglibretexts.org The reaction proceeds through the formation of an enolate from the acetylpyrazole, which then acts as a nucleophile, attacking the carbonyl group of the formate ester. openstax.org The resulting intermediate subsequently eliminates an alkoxide to form the sodium salt of the β-ketoaldehyde's enol tautomer.

A plausible reaction scheme is depicted below:

Scheme 1: General Claisen Condensation for the Synthesis of this compound

A typical procedure would involve the slow addition of the acetylpyrazole to a solution of a strong base, such as sodium ethoxide in an anhydrous solvent like ethanol (B145695) or THF, followed by the addition of the formate ester. google.comresearchgate.net The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions. researchgate.net

Cross-Coupling Approaches

While direct cross-coupling approaches for the synthesis of this compound are not extensively documented, related strategies for the functionalization of pyrazole rings are well-established. These methods could potentially be adapted for the synthesis of the target compound or its immediate precursors. However, condensation reactions remain the more direct and commonly employed route for this specific structural motif.

Precursor-Based Syntheses

The synthesis of this compound is highly dependent on the availability and reactivity of suitable pyrazole precursors. The use of pyrazole acetyl derivatives and the formation of the product via its enol tautomer salt are central to the most viable synthetic strategies.

Utilization of Pyrazole Acetyl Derivatives as Starting Materials

1-Methyl-4-acetylpyrazole serves as a key starting material for the synthesis of this compound. google.comresearchgate.net The synthesis of this acetylpyrazole precursor can be accomplished through various methods. One common approach involves the cyclization of a diketone derivative with methylhydrazine. google.com For instance, the reaction of a 3-dimethylaminomethylene-pentane-2,4-dione derivative with methylhydrazine can yield the corresponding 1-methyl-4-acetylpyrazole. google.com

The Vilsmeier-Haack reaction provides another versatile method for the synthesis of functionalized pyrazoles, including pyrazole-4-carbaldehydes, which are structurally related to the target compound. ijpcbs.comresearchgate.netnih.govsci-hub.se This reaction typically involves the formylation of a suitable hydrazone precursor using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netsci-hub.se While not a direct synthesis of the target β-ketoaldehyde, this methodology highlights the feasibility of introducing carbonyl functionalities at the 4-position of the pyrazole ring.

Formation from Enol Tautomer Salts

The Claisen condensation reaction inherently produces the enol tautomer of the β-dicarbonyl product, which is stabilized as a salt in the basic reaction medium. google.com Therefore, the direct product of the condensation of 1-methyl-4-acetylpyrazole with ethyl formate is the sodium salt of this compound. Acidic workup is then required to protonate the enolate and yield the final β-ketoaldehyde, which exists in equilibrium with its enol form.

Reaction Conditions and Optimization

The successful synthesis of this compound via Claisen condensation is contingent upon the careful control of reaction conditions. Key parameters that can be optimized to maximize yield and purity include the choice of base, solvent, temperature, and reaction time.

ParameterConditionRationale
Base Sodium ethoxide, Sodium hydrideA strong, non-nucleophilic base is required to efficiently deprotonate the acetyl group of the pyrazole precursor.
Solvent Anhydrous Ethanol, THF, Diethyl etherAprotic, anhydrous solvents are preferred to prevent quenching of the enolate intermediate.
Temperature 0°C to room temperatureLower temperatures can help to control the exothermicity of the reaction and minimize side products.
Reactant Stoichiometry Slight excess of formate esterUsing a slight excess of the formate ester can help to drive the reaction to completion.
Reaction Time 2-24 hoursThe reaction time will depend on the specific substrates and conditions used and should be monitored by techniques such as TLC or GC-MS.

Table 1: General Reaction Conditions for the Claisen Condensation Synthesis of this compound

Optimization of these parameters is crucial for achieving high yields and minimizing the formation of byproducts. For instance, the choice of base and solvent can significantly impact the solubility of the reactants and the stability of the enolate intermediate. Similarly, careful control of the temperature is necessary to prevent undesired side reactions, such as self-condensation of the starting materials.

Solvent-Free Synthetic Protocols

In alignment with the principles of green chemistry, solvent-free synthetic methods are gaining prominence for the preparation of heterocyclic compounds. These protocols often utilize microwave irradiation to accelerate reaction rates, leading to significant reductions in reaction times and often cleaner reactions with higher yields. heteroletters.orgresearchgate.netbohrium.com For the synthesis of pyrazole-containing structures, solvent-free conditions can be particularly advantageous.

Table 1. Comparison of Conventional vs. Solvent-Free Microwave-Assisted Synthesis for Pyrazole Derivatives.
ParameterConventional HeatingSolvent-Free Microwave
Reaction TimeSeveral hoursA few minutes heteroletters.org
Solvent UsageTypically requiredNone researchgate.netrsc.org
YieldVariable, often moderateGenerally higher researchgate.netbohrium.com
Work-upOften requires extraction/purificationSimpler, direct isolation
Environmental ImpactHigher (solvent waste)Lower (Green Chemistry)

Catalyst Systems and Reagent Selection (e.g., ethyl formate/sodium methoxide)

The formation of the 3-oxopropanal moiety attached to the pyrazole ring is typically achieved through a Claisen condensation reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the reaction of a ketone with an ester in the presence of a strong base. wikipedia.org For the synthesis of this compound, the key reagents are 1-(1-methyl-1H-pyrazol-4-yl)ethanone and ethyl formate, with sodium methoxide (B1231860) serving as the essential basic catalyst.

The mechanism proceeds as follows:

Enolate Formation : Sodium methoxide, a strong base, deprotonates the α-carbon of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, forming a resonance-stabilized enolate. libretexts.org

Nucleophilic Attack : The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. libretexts.org

Elimination : The tetrahedral intermediate formed then collapses, eliminating an ethoxide ion to yield the final β-ketoaldehyde product, this compound. libretexts.org

The choice of base is critical; it must be strong enough to deprotonate the ketone but should not cause unwanted side reactions like ester hydrolysis. libretexts.org Sodium methoxide is a common and effective choice for this transformation. The reaction is typically driven to completion because the resulting β-ketoaldehyde is more acidic than the starting ketone and is deprotonated by the alkoxide base, shifting the equilibrium forward according to Le Chatelier's principle. libretexts.org

Table 2. Reagents and Their Roles in the Synthesis of this compound.
ReagentChemical StructureRole in Reaction
1-(1-Methyl-1H-pyrazol-4-yl)ethanoneC6H8N2OEnolizable ketone (nucleophile precursor)
Ethyl formateHCOOC2H5Acylating agent (electrophile) nih.gov
Sodium methoxideCH3ONaStrong base (catalyst) for enolate formation googleapis.com

Advanced Synthetic Techniques

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing. galchimia.com These benefits include enhanced safety, improved reproducibility, faster reaction times, and greater scalability. galchimia.com The synthesis of pyrazole derivatives is well-suited for adaptation to continuous flow systems. nih.govmdpi.com

For the synthesis of this compound via Claisen condensation, a flow chemistry setup could be designed. In such a system, solutions of the starting ketone (1-(1-methyl-1H-pyrazol-4-yl)ethanone) and ethyl formate would be continuously pumped and mixed before entering a heated reactor coil. celonpharma.com The base, sodium methoxide, could be introduced as a separate stream at the mixing point. The precise control over temperature, pressure, and residence time within the microreactor allows for rapid optimization and can lead to higher yields and purity compared to batch methods. celonpharma.com For example, a study on Claisen condensation in a flow reactor demonstrated a dramatic reduction in reaction time from 20 hours to just 2 minutes with an increase in yield. celonpharma.com This approach also allows for the safe handling of reactive intermediates and can be integrated into multi-step "assembly line" syntheses without the need for isolating intermediates. nih.govrsc.org

Table 3. Comparison of Batch vs. Continuous Flow Synthesis for Pyrazole Derivatives.
ParameterBatch SynthesisContinuous Flow Synthesis
ScalabilityDifficult, requires larger vesselsEasier, by extending operation time galchimia.com
Heat & Mass TransferOften inefficient, hotspotsHighly efficient, superior control
SafetyHigher risk with exotherms/unstable intermediatesInherently safer, small reaction volumes galchimia.com
Reaction TimeHours to daysSeconds to minutes nih.govcelonpharma.com
ReproducibilityCan be variableHigh, due to precise parameter control galchimia.com

Reactivity and Transformation of 3 1 Methyl 1h Pyrazol 4 Yl 3 Oxopropanal

General Reactivity as an α-Oxoaldehyde

3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal belongs to the class of α-oxoaldehydes, also known as 1,3-dicarbonyl compounds. These molecules are characterized by the presence of two carbonyl groups—a ketone and an aldehyde—separated by a single methylene (B1212753) carbon. This arrangement confers a unique and versatile reactivity profile. The compound possesses two primary electrophilic centers: the ketonic carbonyl carbon and the aldehydic carbonyl carbon.

Generally, the aldehyde functional group is intrinsically more reactive towards nucleophilic attack than the ketone. libretexts.org This heightened reactivity is attributed to two main factors:

Steric Hindrance: The aldehyde carbonyl is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone carbonyl, which is bonded to two carbon atoms (one from the pyrazole (B372694) ring and one from the methylene bridge). libretexts.org

Electronic Effects: The single alkyl group attached to the aldehyde carbonyl is less electron-donating compared to the two groups attached to the ketone, rendering the aldehydic carbon more electrophilic. libretexts.org

Consequently, nucleophilic addition reactions will preferentially occur at the aldehyde position. Furthermore, the methylene protons situated between the two carbonyls (the α-carbon) are significantly acidic. This acidity allows for easy deprotonation by a base to form a stabilized enolate ion, which can then act as a carbon nucleophile in a variety of condensation reactions. The reactivity of α-oxoaldehydes is central to their role as versatile building blocks in the synthesis of various heterocyclic and carbocyclic systems. nih.govnih.govacs.org

Nucleophilic Addition and Condensation Reactions

The dual carbonyl functionality of this compound allows it to readily engage in nucleophilic addition and condensation reactions with a wide range of nucleophiles.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and highly efficient method for the synthesis of pyrazole rings. nih.gov For this compound, this reaction proceeds through an initial nucleophilic attack by the hydrazine on one of the carbonyl groups, typically the more reactive aldehyde, to form a hydrazone intermediate. This is followed by an intramolecular cyclization via condensation with the second carbonyl group, eliminating a molecule of water to form a new pyrazole ring.

When substituted hydrazines (e.g., phenylhydrazine) are used, the reaction can lead to the formation of regioisomers, depending on which nitrogen atom of the hydrazine initiates the cyclization. researchgate.net The reaction of pyrazole aldehydes with various aryl hydrazines is a common route to produce stable arylhydrazone derivatives. wisdomlib.orgekb.eg

Hydrazine DerivativeReaction ConditionsExpected Product TypeReference
Hydrazine Hydrate (H₂NNH₂·H₂O)Acidic or basic catalysis, typically in an alcohol solventBipyrazole derivative (via cyclocondensation) nih.gov
Phenylhydrazine (PhNHNH₂)Reflux in alcohol with acid catalyst (e.g., acetic acid)Phenylhydrazone at the aldehyde, followed by potential cyclization to an N-phenyl bipyrazole system wisdomlib.orgekb.eg
Methylhydrazine (MeNHNH₂)Reflux in alcoholMethylhydrazone and subsequent cyclized bipyrazole derivatives ekb.eg

The carbonyl groups of this compound react with primary and secondary amines under acid catalysis. Primary amines react with either the aldehyde or ketone to form imines (Schiff bases), with the aldehyde being the more reactive site. libretexts.org Secondary amines react to form enamines. libretexts.org

These reactions are typically reversible and require the removal of water to drive the equilibrium toward the product. A particularly useful extension of this reaction is reductive amination, where the initially formed imine is reduced in situ (e.g., with sodium borohydride) to yield a stable secondary amine. libretexts.orgmdpi.com This one-pot condensation-reduction sequence is an efficient method for forming C-N bonds. mdpi.com

The acidic α-protons of this compound allow it to act as a nucleophile in its enolate form. Furthermore, its electrophilic carbonyl carbons react with a variety of carbon and heteroatom nucleophiles.

A prominent reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde group with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate). wikipedia.org This reaction is typically catalyzed by a weak base (e.g., ammonium (B1175870) carbonate, piperidine) and results in a new carbon-carbon double bond. wikipedia.orgresearchgate.net Three-component domino reactions involving pyrazole aldehydes, active methylene compounds (like Meldrum's acid), and another nucleophile (like 3-methyl-5-aminopyrazole) have been shown to produce complex heterocyclic systems such as pyrazolo[3,4-b]pyridones. nuph.edu.ua

NucleophileReaction TypeExpected ProductReference
MalononitrileKnoevenagel Condensation2-((3-(1-Methyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)malononitrile researchgate.net
Ethyl CyanoacetateKnoevenagel CondensationEthyl 2-cyano-5-(1-methyl-1H-pyrazol-4-yl)-5-oxopent-2-enoate researchgate.net
DimedoneKnoevenagel/Michael ReactionCondensed heterocyclic systems researchgate.net
Thiophenols (Thiols)Nucleophilic AdditionThioacetal or Thiohemiacetal researchgate.net

Tautomerism and Isomerization Studies

This compound, as a 1,3-dicarbonyl compound, exhibits keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.org While simple aldehydes and ketones exist predominantly in their keto form, the equilibrium for 1,3-dicarbonyl compounds can significantly favor the enol form. libretexts.orgwalisongo.ac.id

The stability of the enol tautomer is enhanced by two key factors:

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring. quora.comnih.gov

This equilibrium is known to be solvent-dependent; polar solvents can disrupt the intramolecular hydrogen bond, potentially shifting the equilibrium slightly back towards the keto form. acs.org For this compound, two primary enol forms are possible. The enol form involving the proton from the central methylene group is expected to be particularly stable due to the formation of the conjugated, hydrogen-bonded system. nih.gov Studies on similar β-keto-enols attached to pyrazole rings confirm that the enol form is greatly favored, often accounting for over 90% of the mixture in solution. nih.gov

Investigation of Geometric Isomerism in Derivatives

Geometric isomerism (cis-trans or E/Z isomerism) becomes a relevant consideration in derivatives of this compound when reactions introduce a rigid structure, such as a carbon-carbon or carbon-nitrogen double bond, where free rotation is restricted. Condensation reactions involving the aldehyde or ketone carbonyl group with reagents like hydrazines or hydroxylamines can lead to products such as hydrazones or oximes, which can exist as geometric isomers.

For instance, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of pyrazoles. While the core pyrazole ring is aromatic and planar, substituents attached via a double bond can exhibit geometric isomerism. The characterization and differentiation of such isomers are typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. Techniques like the Nuclear Overhauser Effect (NOE) can reveal the spatial proximity of different groups within the molecule, allowing for the unambiguous assignment of the E or Z configuration. In studies of related pyrazole derivatives, NOESY spectra have been effectively used to show the spatial relationships between substituents, such as N-methyl groups and adjacent protons, confirming the specific isomeric form produced in a reaction. nih.gov

While specific studies detailing the geometric isomerism of derivatives synthesized directly from this compound are not extensively documented in the provided sources, the principles of stereochemistry dictate that its transformation products with exocyclic double bonds have the potential to form such isomers. The regioselectivity and stereoselectivity of these reactions would depend on factors like the nature of the reactants, steric hindrance, and reaction conditions. nih.govnih.gov

Derivatization Pathways and Functional Group Transformations

The 1,3-dicarbonyl motif in this compound is a key precursor for synthesizing fused heterocyclic systems. A primary derivatization pathway involves its reaction with amino-substituted heterocycles, particularly 5-aminopyrazoles, to construct pyrazolo[3,4-b]pyridine scaffolds. mdpi.comnih.gov This class of compounds is of significant interest in medicinal chemistry. mdpi.comnih.gov

The transformation proceeds via a condensation reaction. Given the unsymmetrical nature of the 1,3-dicarbonyl system (a ketone and an aldehyde), the reaction can potentially yield two different regioisomers. The outcome is determined by the relative electrophilicity of the two carbonyl carbons. Typically, the aldehyde carbonyl is more reactive towards nucleophilic attack than the ketone carbonyl. This difference in reactivity can be exploited to achieve regioselective synthesis. mdpi.comnih.govsemanticscholar.org

The general mechanism involves the initial nucleophilic attack of the amino group from the 5-aminopyrazole on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. mdpi.com This synthetic strategy is a well-established method for accessing the pyrazolo[3,4-b]pyridine core structure. mdpi.comresearchgate.netscispace.com

Key transformations and the resulting derivatives are summarized in the table below.

ReactantReaction TypeResulting Compound ClassSignificance
5-AminopyrazolesCondensation/Cyclization1H-Pyrazolo[3,4-b]pyridinesForms a key bicyclic heterocyclic system with diverse applications. mdpi.comnih.gov
Substituted HydrazinesCondensation/CyclizationSubstituted PyrazolesThe 1,3-dicarbonyl system allows for the formation of a new pyrazole ring. nih.govnih.gov
Hydroxylamine (B1172632)CondensationOximesFunctional group transformation that can introduce geometric isomerism.
Malononitrile and an AldehydeThree-Component ReactionPyrazolo[3,4-b]pyridine derivativesEfficient one-pot synthesis method for complex heterocyclic structures. researchgate.net

These derivatization pathways highlight the utility of this compound as a versatile building block in heterocyclic chemistry, enabling the construction of complex molecular architectures through the strategic transformation of its keto-aldehyde functionality. scispace.com

Applications of 3 1 Methyl 1h Pyrazol 4 Yl 3 Oxopropanal in Complex Molecule Synthesis

Precursor in Heterocyclic Annulations

The bifunctional nature of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal, possessing both a ketone and an aldehyde group separated by a methylene (B1212753) unit, makes it an ideal substrate for annulation reactions, where a new ring is fused onto the existing pyrazole (B372694) core.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of fused pyrazole systems. In the case of this compound, condensation with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. This transformation proceeds through the initial formation of a hydrazone at one of the carbonyl centers, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system. The regioselectivity of the initial condensation can be influenced by the nature of the hydrazine derivative and the reaction conditions.

Similarly, reaction with hydroxylamine (B1172632) can furnish isoxazolo[3,4-d]pyridazine scaffolds, although this specific application is less commonly cited in the literature for this particular substrate.

Table 1: Synthesis of Fused Pyrazole Systems

Starting MaterialReagentProductReaction Type
This compoundHydrazinePyrazolo[3,4-d]pyridazine derivativeCyclocondensation
This compoundHydroxylamineIsoxazolo[3,4-d]pyridazine derivativeCyclocondensation

The Paal-Knorr synthesis is a well-established method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849). While this compound is a 1,3-dicarbonyl compound, its reactivity can be harnessed to produce pyrrole (B145914) derivatives through modified reaction pathways. For instance, it can be converted into a 1,4-dicarbonyl intermediate, or it can react with specific reagents that facilitate a similar cyclization-condensation sequence to afford pyrrole-containing molecules.

The Knorr quinoline (B57606) synthesis provides a route to 2-hydroxyquinolines from β-ketoanilides in the presence of a strong acid. The structural similarity of this compound, a β-ketoaldehyde, suggests its potential application in Knorr-type cyclizations. Reaction with an aniline (B41778) derivative would first form an enamine or anilide intermediate, which could then undergo an acid-catalyzed intramolecular electrophilic aromatic substitution to construct the quinolone ring fused to the pyrazole.

The synthesis of pyrimidines through the condensation of 1,3-dicarbonyl compounds with urea (B33335), thiourea (B124793), or guanidine (B92328) is a fundamental reaction in heterocyclic chemistry. researchgate.netresearchgate.net this compound can readily participate in this reaction to yield pyrazolyl-substituted pyrimidines. The reaction involves the formation of imine-type intermediates followed by cyclization and dehydration.

Isoxazoles are readily synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.comresearchgate.net The this compound can be expected to react smoothly with hydroxylamine hydrochloride, often in the presence of a base, to form a pyrazolyl-substituted isoxazole (B147169). The reaction proceeds via the formation of an oxime at one carbonyl group, followed by intramolecular attack of the oxime hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.comwpmucdn.com

Table 2: Synthesis of Pyrimidine (B1678525) and Isoxazole Derivatives

Starting MaterialReagentProduct
This compoundUrea/Thiourea/GuanidinePyrazolyl-pyrimidine
This compoundHydroxylaminePyrazolyl-isoxazole

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The 1,3-dicarbonyl moiety of this compound makes it an excellent candidate for participation in several well-known MCRs.

For example, in the Biginelli reaction, a β-ketoester (or in this case, a β-ketoaldehyde), an aldehyde, and urea or thiourea react to form dihydropyrimidinones. tnsroindia.org.inmdpi.comeurekaselect.commdpi.comnih.gov Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to produce dihydropyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.comscispace.comyoutube.com The inclusion of this compound in these reactions would lead to the formation of complex heterocyclic structures bearing a pyrazole substituent.

Building Block for Diverse Organic Scaffolds

Beyond its role in constructing fused heterocyclic systems, this compound serves as a versatile building block for a wide array of organic scaffolds. The reactivity of its dicarbonyl system allows for a multitude of chemical transformations, enabling the introduction of the 1-methyl-1H-pyrazol-4-yl moiety into various molecular frameworks. This is of significant interest in medicinal chemistry, where the pyrazole core is a recognized pharmacophore found in numerous biologically active compounds. researchgate.net The ability to use this compound in well-established synthetic protocols for generating libraries of diverse molecules underscores its importance as a foundational element in drug discovery and materials science. beilstein-journals.orgresearchgate.netmdpi.comorganic-chemistry.orgnih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) seeks to generate libraries of structurally diverse and complex small molecules from simple starting materials. souralgroup.com This approach is invaluable in chemical biology and drug discovery for exploring novel chemical space and identifying new biologically active compounds. The chemical architecture of this compound, featuring a reactive 1,3-dicarbonyl moiety and a medicinally significant pyrazole core, makes it an exemplary building block for DOS strategies. researchgate.netglobalresearchonline.net Its bifunctional nature allows for a variety of chemical transformations, leading to a wide array of distinct molecular scaffolds.

The primary DOS strategies employing this compound involve exploiting the differential reactivity of its two carbonyl groups (aldehyde and ketone) in both multicomponent reactions and sequential condensation pathways. These approaches enable the rapid construction of diverse heterocyclic systems.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of DOS. nih.gov The 1,3-dicarbonyl system of this compound is an ideal substrate for such reactions. By reacting it with various combinations of amines, active methylene compounds, and other reagents, a vast library of complex molecules can be generated efficiently. For instance, a Hantzsch-type pyridine synthesis could be adapted, where the compound reacts with an aldehyde and an ammonia source to yield highly substituted dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. This strategy allows for diversity at multiple points of the final molecule by simply varying the aldehyde and ammonia source.

Sequential Condensation Reactions

A powerful strategy for generating scaffold diversity involves the stepwise reaction of the two carbonyl functionalities. The aldehyde group is generally more electrophilic than the ketone group and can be selectively targeted in an initial reaction. The resulting intermediate, still containing the ketone functionality, can then undergo a second, different cyclocondensation reaction to afford a distinct heterocyclic core. This sequential approach significantly broadens the range of accessible molecular frameworks from a single starting material.

For example:

Formation of Pyrimidines: Condensation of this compound with various amidines, ureas, or thioureas can lead to the formation of substituted pyrimidine rings. The choice of the binucleophilic reagent directly determines the substitution pattern on the resulting pyrimidine scaffold.

Formation of Pyrazoles: While the starting material already contains a pyrazole, it can be used to construct a second, distinct pyrazole ring. Reaction with hydrazine or its derivatives would lead to the formation of pyrazolyl-pyrazoles. researchgate.net This classic Knorr pyrazole synthesis demonstrates the utility of the 1,3-dicarbonyl motif in generating this important heterocyclic system. nih.gov

Formation of Isoxazoles: In a similar fashion, reaction with hydroxylamine hydrochloride provides a straightforward route to pyrazole-substituted isoxazoles.

The following table summarizes potential DOS pathways using this compound as the central building block.

Reactant(s)Reaction TypeResulting Heterocyclic Core
Hydrazine hydrateKnorr Pyrazole SynthesisPyrazolyl-pyrazole
UreaBiginelli-type CondensationPyrazolyl-pyrimidine
ThioureaBiginelli-type CondensationPyrazolyl-thiopyrimidine
GuanidinePyrimidine SynthesisPyrazolyl-aminopyrimidine
HydroxylamineIsoxazole SynthesisPyrazolyl-isoxazole
Ethyl acetoacetate (B1235776) and Ammonium (B1175870) acetateHantzsch Pyridine SynthesisPyrazolyl-pyridine

Mechanistic and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 4 Yl 3 Oxopropanal

Elucidation of Reaction Mechanisms

The reactivity of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal is dominated by the 1,3-dicarbonyl moiety, which features two electrophilic carbon centers: a ketone and an aldehyde. Generally, the aldehyde carbonyl is more susceptible to nucleophilic attack than the ketone due to lesser steric hindrance and electronic stabilization.

The addition of a nucleophile (Nu⁻) to the dicarbonyl system can, in principle, occur at either the aldehydic or the ketonic carbon. masterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

Pathway A: Attack at the Aldehyde Carbon (Favored): Nucleophilic addition is generally faster at the aldehyde carbonyl. The initial attack forms a tetrahedral intermediate, which upon workup, yields a secondary alcohol. This pathway is kinetically favored.

Pathway B: Attack at the Ketone Carbon: Attack at the ketone carbonyl is also possible, though typically slower. This would lead to the formation of a tertiary alcohol.

The pyrazole (B372694) ring's electronic influence—whether it is electron-donating or electron-withdrawing—can modulate the electrophilicity of the carbonyl carbons. The precise outcome of a nucleophilic addition would depend on the nature of the nucleophile, the reaction conditions (e.g., temperature, catalyst), and steric factors. masterorganicchemistry.comacademie-sciences.fr

1,3-Dicarbonyl compounds are quintessential precursors for the synthesis of various heterocycles through cyclocondensation reactions. nih.govnih.gov The most prominent reaction for this substrate would be the Knorr pyrazole synthesis if reacted with a hydrazine (B178648) derivative. jk-sci.com

Mechanism with Hydrazine:

Initial Nucleophilic Attack: Hydrazine, acting as a dinucleophile, attacks one of the carbonyl groups. Given the higher reactivity of the aldehyde, the initial attack likely occurs at the formyl group to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the remaining ketone carbonyl.

Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.

This reaction is highly efficient and regioselective, often favoring the formation of one specific isomer. nih.gov The reaction of this compound with hydrazine would lead to the formation of a bis-pyrazole system. Similar cyclization pathways can be envisaged with other dinucleophiles like hydroxylamine (B1172632) (to form isoxazoles) or urea (B33335) (to form pyrimidines). organic-chemistry.org

Computational Chemistry Studies

Computational chemistry provides powerful tools to predict and understand the molecular properties and reactivity of compounds like this compound. bohrium.comeurjchem.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: Represents the ability to donate an electron and is typically localized on the most electron-rich parts of a molecule. For this compound, the HOMO is expected to be distributed over the electron-rich 1-methyl-pyrazole ring.

LUMO: Represents the ability to accept an electron and is found at the most electron-poor regions. The LUMO would likely be centered on the electrophilic dicarbonyl system.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. Studies on similar pyrazole structures show a range of energy gaps depending on the substituents.

Compound ClassTypical HOMO-LUMO Gap (eV)Implication
Substituted Pyrazoles4 - 6 eVGenerally stable but reactive
Pyrazole-Thiadiazoles~4.5 eVModerate reactivity
Pyrazole Chalcones3 - 4 eVHigher reactivity

This table presents generalized data from computational studies on various pyrazole derivatives to provide context.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the carbonyl carbons and the acidic protons on the carbon between the carbonyls, highlighting the electrophilic centers for nucleophilic attack.

Conformational Analysis: The molecule possesses rotational freedom around the single bond connecting the pyrazole ring to the dicarbonyl chain. Computational methods can be used to identify different conformers (rotational isomers) and calculate their relative energies to determine the most stable, low-energy conformation.

Tautomeric Preference Prediction: As a β-ketoaldehyde, the compound can exist in several tautomeric forms: the diketo form and multiple enol forms. The enol forms are stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.

The primary tautomeric equilibrium is between the keto form and the enol form.

Keto Form: this compound

Enol Forms: (Z)-3-hydroxy-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is likely the most stable enol tautomer due to conjugation and intramolecular hydrogen bonding.

Computational studies on pyrazolone (B3327878) and other pyrazole systems have shown that the preferred tautomer can be highly dependent on the solvent and whether the molecule is in the solid state or in solution. researchgate.netnih.govfu-berlin.demdpi.comresearchgate.net DFT calculations can accurately predict the relative stabilities of these tautomers by comparing their calculated free energies. researchgate.net

Tautomeric FormKey FeaturesPredicted Relative Stability
DiketoContains both aldehyde and ketone C=O groups.Less stable in many cases.
Enol (aldehyde enolized)Contains C=C-OH adjacent to the ketone. Stabilized by H-bonding.Often the most stable tautomer.
Enol (ketone enolized)Contains C=C-OH adjacent to the aldehyde.Generally less stable than the other enol form.

Computational chemistry allows for the detailed mapping of reaction pathways. For a reaction involving this compound, such as its cyclization with hydrazine, DFT calculations can be used to:

Model Reactants, Intermediates, and Products: Determine the geometries and energies of all species along the reaction coordinate.

Characterize Transition States: Locate the transition state structure for each step of the mechanism (e.g., the nucleophilic attack and the dehydration). A transition state is a first-order saddle point on the potential energy surface.

Calculate Activation Energies: Determine the energy barrier for each step. This information helps to predict the kinetics of the reaction and explains why certain pathways or regiochemical outcomes are favored over others. For instance, calculations could confirm that nucleophilic attack on the aldehyde is kinetically favored by showing a lower activation energy compared to the attack on the ketone.

Such theoretical investigations provide invaluable, atomistic-level insights that complement experimental observations of reaction mechanisms.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govnih.gov For novel compounds such as this compound, QSPR models can be invaluable for predicting properties that are otherwise difficult or time-consuming to measure experimentally. nih.gov These models are built upon a set of known compounds and their measured properties, from which molecular descriptors are calculated to represent the chemical structure in a numerical format.

The development of a robust QSPR model involves several key stages, including the selection of a diverse dataset of molecules, the generation of a wide range of molecular descriptors, the use of statistical methods to build the model, and rigorous validation to ensure its predictive power. nih.govijera.com While specific QSPR studies on this compound are not yet prevalent in the literature, the principles can be applied by examining related pyrazole derivatives.

For instance, QSPR studies on various pyrazole derivatives have been successful in predicting their biological activities, such as their efficacy as EGFR inhibitors or anti-cancer agents. nih.govresearchgate.netresearchgate.net These studies often employ a variety of descriptors, including topological, electronic, and quantum chemical parameters, to build their models. The statistical quality of these models is typically assessed using parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the external validation coefficient (R²pred). researchgate.net

Illustrative QSPR Model Parameters for Pyrazole Derivatives

Model ParameterDescriptionTypical Value Range
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal cross-validation.> 0.5
R²pred (External Validation R²) A measure of the model's predictive performance on an external set of compounds not used in model development.> 0.5

This table is illustrative and based on general QSPR modeling principles and findings for related pyrazole compounds.

The insights gained from such QSPR models can guide the design of new derivatives of this compound with optimized properties. By understanding the relationship between molecular structure and a desired property, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery and development process.

Spectroscopic Studies of Reaction Intermediates

While specific spectroscopic studies on the reaction intermediates of this compound are not extensively documented, the general approach can be inferred from studies on the synthesis of other pyrazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to elucidate the structures of intermediates. nih.govmdpi.com

For example, in the synthesis of pyrazole derivatives, intermediates such as imines or hydrazones may be formed. mdpi.com The formation of an imine intermediate, for instance, can be monitored by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of a specific chemical shift for the azomethine proton in the ¹H NMR spectrum. mdpi.com

Illustrative Spectroscopic Data for a Hypothetical Reaction Intermediate

Spectroscopic TechniqueKey FeatureInterpretation
¹H NMR Singlet at ~8.5 ppmAzomethine proton (CH=N) of an imine intermediate
¹³C NMR Signal at ~158 ppmAzomethine carbon (C=N) of an imine intermediate
FTIR Absorption band at ~1635 cm⁻¹C=N stretching vibration
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the intermediateConfirmation of the molecular weight of the intermediate

This table provides hypothetical data for illustrative purposes and is based on typical spectroscopic values for common reaction intermediates in heterocyclic synthesis.

By employing these spectroscopic methods, chemists can gain a detailed picture of the reaction pathway, identify any bottlenecks or side reactions, and ultimately develop more efficient and robust synthetic routes to this compound and its analogs.

Analytical and Spectroscopic Characterization Techniques for 3 1 Methyl 1h Pyrazol 4 Yl 3 Oxopropanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.

¹H NMR Data Analysis

A ¹H NMR spectrum for 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal would be expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) would likely appear as a singlet or a triplet (if coupled to the adjacent methylene (B1212753) protons) in the downfield region, typically around 9-10 ppm. The two protons on the pyrazole (B372694) ring would appear as singlets in the aromatic region (around 7.5-8.5 ppm). The N-methyl group protons would produce a sharp singlet further upfield, likely around 3.8-4.2 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl and aldehyde groups would likely appear as a doublet or a singlet around 3.5-4.5 ppm, depending on the tautomeric form present in the solvent used.

¹³C NMR Data Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the ketone and the aldehyde carbon would be expected to have characteristic chemical shifts in the highly deshielded region of the spectrum, likely between 180 and 200 ppm. The carbons of the pyrazole ring would resonate in the aromatic region (approximately 110-150 ppm). The N-methyl carbon would be found in the upfield region, typically around 35-45 ppm, and the methylene carbon would appear around 40-50 ppm.

2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, various 2D NMR techniques would be employed. mdpi.com

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling relationships, for instance, between the aldehyde proton and the adjacent methylene protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure. For example, correlations would be expected between the N-methyl protons and the adjacent pyrazole ring carbons. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. A sharp peak around 1720-1740 cm⁻¹ would correspond to the aldehyde C=O stretching vibration, and another strong band around 1670-1690 cm⁻¹ would be indicative of the ketone C=O stretch. The C-H stretching of the aldehyde group would likely be observed as a weaker band near 2720-2820 cm⁻¹. Stretching vibrations for the C=C and C=N bonds of the pyrazole ring would be expected in the 1500-1600 cm⁻¹ region. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from fragmentation patterns. mdpi.com The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (152.15 g/mol ). Analysis of the fragmentation pattern would likely reveal characteristic losses, such as the loss of the formyl group (-CHO), the methyl group (-CH₃), or cleavage of the propanal side chain, providing further confirmation of the compound's structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. mdpi.com For this compound, with a molecular formula of C₇H₈N₂O₂, the theoretical elemental composition would be:

Carbon (C): 55.26%

Hydrogen (H): 5.30%

Nitrogen (N): 18.41%

Oxygen (O): 21.03% Experimental results from elemental analysis would be compared to these theoretical values to confirm the empirical formula and assess the purity of the synthesized compound. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties and chemical reactivity. For pyrazole derivatives, single-crystal X-ray diffraction studies are instrumental in confirming the molecular structure, especially in cases of complex stereochemistry or potential tautomerism. researchgate.netmdpi.com

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com Studies on various pyrazole derivatives have successfully elucidated their crystal and molecular structures. nih.govsemanticscholar.org For instance, the analysis of N-substituted pyrazolines has provided data on the planarity of the pyrazole ring and the dihedral angles between the pyrazole ring and its substituents. nih.govsemanticscholar.org

In the crystal structures of several reported pyrazole derivatives, molecules are often linked through intermolecular hydrogen bonds, such as C-H···O, which can form distinct motifs and planes within the crystal lattice. nih.govslideshare.net The specific crystal system, space group, and unit cell parameters are determined, providing a unique fingerprint for the solid-state form of the compound.

Table 1: Example Crystallographic Data for Pyrazole Derivatives

Compound NameFormulaCrystal SystemSpace GroupKey FindingsReference
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₃FN₂OOrthorhombicPbcaPyrazole ring is almost planar. Molecules are linked by C-H···O hydrogen bonds. nih.gov
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₂BrFN₂OMonoclinicP2₁/cPyrazole ring is nearly coplanar with the fluoro-substituted benzene (B151609) ring. nih.govsemanticscholar.org
6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govijcpa.insielc.comtriazolo [4',3':2,3]pyridazino[4,5-b]indoleC₂₀H₁₆BrN₅STriclinicP-1The structure was confirmed using X-ray diffraction of a single crystal. mdpi.com
(E)-3-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenalC₂₀H₁₈N₂OTriclinicP-1Intermolecular C-H···O hydrogen bonds connect molecules into cyclic dimers. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. For pyrazole derivatives, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both qualitative and quantitative analysis.

HPLC is a cornerstone technique for the purity assessment and quantification of pyrazole derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. ijcpa.in The separation is based on the differential partitioning of the analyte between the two phases.

The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength. ijcpa.in For pyrazole compounds, mobile phases often consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724), sometimes with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. ijcpa.insielc.com Chiral stationary phases, such as those based on cellulose (B213188) or amylose, are used for the enantioselective separation of chiral pyrazole derivatives. chromatographyonline.comacs.org Method validation according to ICH guidelines ensures accuracy, precision, linearity, and robustness. ijcpa.in

Table 2: Example HPLC Conditions for Analysis of Pyrazole Derivatives

ParameterCondition 1Condition 2
Column Eclipse XDB-C18 (150mm x 4.6mm, 5µm)Newcrom R1
Mobile Phase 0.1% Trifluoroacetic acid and Methanol (20:80)Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/minNot specified
Detection 206 nmNot specified
Temperature 25 ± 2ºCNot specified
Application Purity determination of a synthesized pyrazoline derivativeSeparation of Pyrazole
Reference ijcpa.in sielc.com

UPLC is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. sielc.com The principles are similar to HPLC, but the system is designed to withstand the higher backpressures generated by the smaller particles.

While specific UPLC methods for this compound are not detailed in the available literature, HPLC methods for related pyrazoles can be readily transferred to a UPLC system. sielc.com This transfer would involve using a UPLC column with a similar stationary phase chemistry (e.g., C18) and adjusting the gradient and flow rate to take advantage of the shorter column length and smaller particle size. The benefits would include reduced solvent consumption and significantly faster analysis times, making UPLC ideal for high-throughput screening and purity checks. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural characterization of pyrazole derivatives, allowing for the determination of molecular weight and the elucidation of fragmentation patterns, which aids in structure confirmation. researchgate.net

Following separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). amazonaws.com For MS-compatible methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

LC-MS/MS, or tandem mass spectrometry, provides even greater specificity and structural information by isolating a precursor ion, fragmenting it, and analyzing the resulting product ions. This is particularly useful for identifying and characterizing metabolites or degradation products of novel compounds in complex matrices. researchgate.netmdpi.com The high sensitivity and selectivity of LC-MS/MS make it a critical tool in the comprehensive analysis of pharmaceuticals and related chemical entities. mdpi.com

Table 3: Common Parameters in LC-MS Analysis

ParameterDescription
Ionization Source Electrospray Ionization (ESI) is commonly used for polar molecules like many pyrazole derivatives.
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) analyzers are frequently used. QqQ is excellent for quantification, while TOF provides high mass accuracy. amazonaws.com
Mobile Phase Typically consists of water and acetonitrile or methanol with 0.1% formic acid to facilitate ionization. mdpi.com
Application Molecular weight determination, structural elucidation, impurity profiling, and quantification in complex matrices. researchgate.net
Reference sielc.comresearchgate.netamazonaws.commdpi.com

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